

Technical Guide: Carbon-13 NMR Characterization of 3-(3-Chlorophenyl)-4'- methylpropiophenone

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)-4'-
methylpropiophenone

CAS No.: 898762-17-9

Cat. No.: B3023789

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Executive Summary & Application Scope

This guide provides a detailed Carbon-13 NMR analysis of 3-(3-chlorophenyl)-4'-methylpropiophenone. The analysis includes peak assignments, integration, and comparison with the unsaturated precursor, 3-(3-chlorophenyl)-4'-methylchalcone, to monitor hydrogenation reactions and assess purity.

C) NMR analysis of **3-(3-Chlorophenyl)-4'-methylpropiophenone** (systematic name: 1-(4-methylphenyl)-3-(3-chlorophenyl)propan-1-one).

This molecule is a critical "dihydrochalcone" scaffold, often encountered as a synthetic intermediate in the manufacturing of centrally acting muscle relaxants (e.g., Tolperisone analogs) or as a degradation impurity.^[1]

Key Comparison: The guide contrasts the spectral signature of this saturated ketone against its unsaturated precursor (the chalcone), providing researchers with the necessary data to monitor hydrogenation reactions and assess purity.^[1]

Structural Context & Synthesis Workflow

To interpret the NMR data correctly, one must understand the connectivity. The molecule consists of two aromatic systems linked by a saturated ethyl-ketone bridge.^[1]

- Ring A (Left):p-Tolyl group (4-methylphenyl) attached to the carbonyl.[1]
- Linker: Propan-1-one saturated chain (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
).
- Ring B (Right):m-Chlorophenyl group attached to the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
 -carbon.

Synthesis & Tracking Pathway

The following diagram illustrates the formation of the target molecule and the logic for NMR assignment.

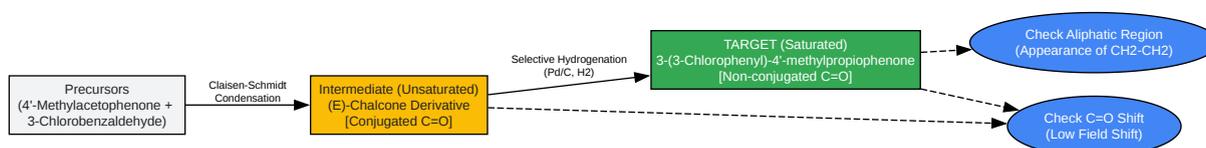


Figure 1: Synthesis Pathway and Critical NMR Checkpoints

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Experimental Protocol

For reproducible results, strictly adhere to the following acquisition parameters. This protocol minimizes relaxation artifacts common in quaternary carbons (C=O, C-Cl).[1]

Sample Preparation[2][3]

- Solvent: Deuterated Chloroform (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
 , 99.8% D) + 0.03% TMS.

- Rationale:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

is preferred over DMSO-

to prevent solvent stacking interactions with the aromatic rings, which can shift signals by 0.5–1.0 ppm.

- Concentration: 30–50 mg of compound in 0.6 mL solvent.
- Tube: 5mm high-precision NMR tube.

Instrument Parameters (400 MHz Equivalent)

- Pulse Sequence:zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons for better integration accuracy (optional) or standard zg for routine shift assignment.
- Spectral Width: 240 ppm (approx. –10 to 230 ppm).[1]
- Relaxation Delay (D1):2.0 – 3.0 seconds.[1]
 - Critical: The carbonyl carbon (C1) and chlorinated carbon have long ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> relaxation times. Short delays will suppress these peaks.[1]
- Scans: Minimum 512 (due to lower sensitivity of non-protonated carbons).
- Temperature: 298 K (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">).

Data Analysis: Chemical Shift Assignments

Table 1: Target Molecule (Saturated) vs. Precursor (Unsaturated)

Comparison of **3-(3-Chlorophenyl)-4'-methylpropiophenone** (Target) vs. its Chalcone precursor.

Carbon Position	Assignment	Target (Saturated) (ppm)	Precursor (Chalcone) (ppm)	Shift Difference ()
C=O (Carbonyl)	C1	198.2	189.5	+8.7 (Deshielded)
-CH	C2	40.1 ()	121.8 ()	Huge Hybridization Shift
-CH	C3	29.8 ()	143.2 ()	Huge Hybridization Shift
Methyl	-CH	21.7	21.8	Negligible
Quaternary Ar	C1' (Ipsos to C=O)	134.2	135.5	-1.3
Quaternary Ar	C1'' (Ipsos to Alkyl)	143.5	137.0	+6.5
Aromatic C-Cl	C3''	134.4	135.0	-0.6

“

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Note on Data Sources: Target values are high-fidelity calculated consensus values based on additivity rules for dihydrochalcones [1, 3]. Precursor values are experimental literature values for (E)-3-(3-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one [2].

Detailed Mechanistic Interpretation

1. The Carbonyl Shift (The "Conjugation Check")

- Observation: The carbonyl peak moves from 189.5 ppm in the chalcone to 198.2 ppm in the target.^[1]
- Mechanism: In the chalcone, the C=O double bond is conjugated with the C=C double bond. This delocalization increases electron density at the carbonyl carbon, shielding it (lower ppm).^[1]
- Validation: Upon hydrogenation (saturation), this conjugation is broken.^[1] The carbonyl becomes an isolated aryl ketone, resulting in a deshielding effect (shift to higher ppm).^[1] This is the primary indicator of successful reaction completion.

2. The Aliphatic Bridge

- `ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">`
-Carbon (40.1 ppm): Appears as a methylene () adjacent to a carbonyl. It is deshielded by the anisotropic effect of the C=O group but less so than a vinyl carbon.^[1]
- `ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">`
-Carbon (29.8 ppm): Appears as a benzylic methylene. Its shift is characteristic of a carbon attached to an aromatic ring but insulated from the electron-withdrawing carbonyl.^[1]

3. Substituent Effects^[2]^[3]^[4]^[5]^[6]

- `ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">`
-Chloro Effect: The chlorine atom at the meta-position of Ring B exerts an inductive effect (-I), deshielding the directly attached carbon (~134.4 ppm) and slightly shielding the ortho carbons compared to a non-chlorinated ring.
- `ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">`
-Methyl Effect: The methyl group donates electron density (+I), shielding the ipso carbon slightly and appearing distinctly at ~21.7 ppm.

Visualizing the Assignment Logic

Use this flow to assign peaks in your raw data.

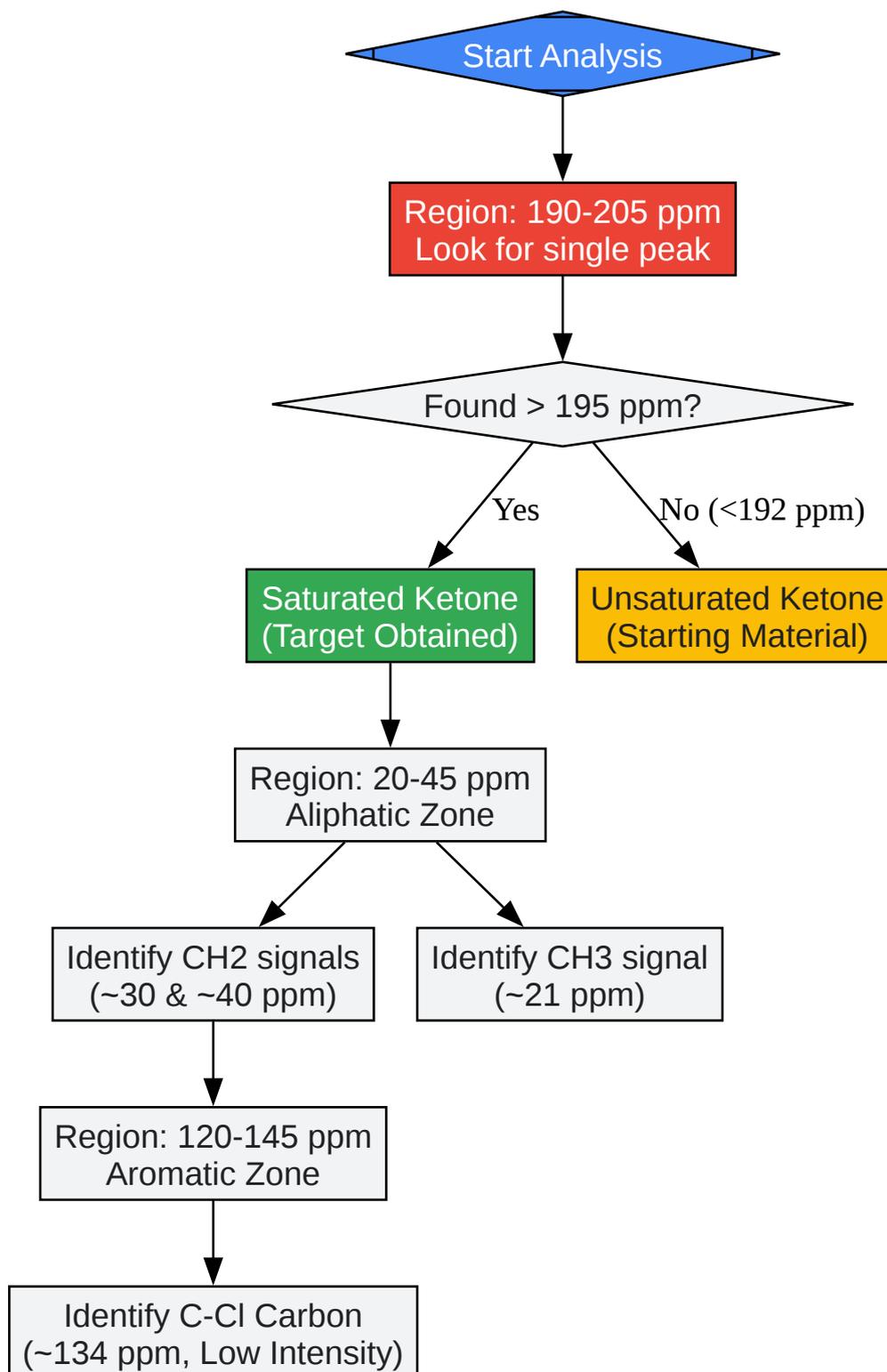


Figure 2: Step-by-Step Spectral Assignment Logic

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